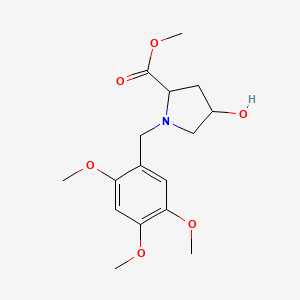![molecular formula C21H31N3O3 B6053433 1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6053433.png)
1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor. It has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.
Aplicaciones Científicas De Investigación
1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy, and it has also been studied for its potential use in treating addiction and anxiety disorders.
Mecanismo De Acción
1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of the commonly used antiepileptic drug vigabatrin.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, leading to increased inhibition of neuronal activity. This increased inhibition has been shown to reduce seizures in animal models of epilepsy. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, and it has been studied for its potential use in treating anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it an ideal tool for studying the role of GABA in neurological disorders. It has also been shown to be effective in reducing seizures and drug-seeking behavior in animal models, making it a promising candidate for further therapeutic development.
One limitation of this compound is its potential toxicity. It has been shown to cause retinal toxicity in animal models, and it is currently being studied for its potential toxicity in humans. Additionally, its mechanism of action may not be specific to GABA aminotransferase, as it has been shown to inhibit other enzymes as well.
Direcciones Futuras
There are several future directions for the study of 1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide. One direction is the further development of this compound as a therapeutic agent for epilepsy, addiction, and anxiety disorders. Another direction is the study of the potential toxicity of this compound in humans. Additionally, the mechanism of action of this compound could be further studied to determine its specificity for GABA aminotransferase and its potential inhibition of other enzymes. Finally, the potential use of this compound in combination with other drugs could also be studied for its potential therapeutic benefits.
Métodos De Síntesis
1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide can be synthesized through a multistep process using commercially available starting materials. The synthesis involves the reaction of 6-oxo-piperidine-3-carboxylic acid with cyclohexylmethylamine, followed by the reaction of the resulting intermediate with 3-(3-pyridinyloxy)propylamine. The final product is obtained after purification and isolation through chromatography.
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-20-10-9-18(16-24(20)15-17-6-2-1-3-7-17)21(26)23-12-5-13-27-19-8-4-11-22-14-19/h4,8,11,14,17-18H,1-3,5-7,9-10,12-13,15-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKSGQWHYMYUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCCCOC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)methanol](/img/structure/B6053350.png)
![6-isopropyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4(3H)-pyrimidinone](/img/structure/B6053356.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6053358.png)
![5-bromo-2-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6053363.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B6053368.png)
![1-(cyclohexylmethyl)-4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6053374.png)


![3-[2-(4-chlorophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6053412.png)


![6-methyl-4-[(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylmethyl)thio]furo[3,4-c]pyridin-3(1H)-one](/img/structure/B6053432.png)

![1-{[4-(methylthio)phenyl]acetyl}-3-(1-pyrrolidinylmethyl)piperidine trifluoroacetate](/img/structure/B6053449.png)
